ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
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Overview
Description
Ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a bromine atom, an iodine atom, and an oxabicyclo[222]octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multi-step organic reactions. The starting materials may include 4-bromo-1-methyl-1H-pyrazole and ethyl 2-oxabicyclo[2.2.2]octane-4-carboxylate. The synthesis may involve halogenation, esterification, and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The pyrazole ring and oxabicyclo[2.2.2]octane structure can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions may include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with varying oxidation states.
Scientific Research Applications
Ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[22
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Organic Synthesis: It can serve as a building block for the synthesis of more complex organic molecules.
Material Science: The unique structural features of the compound may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate may include:
- Ethyl 3-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Ethyl 3-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H20BrIN2O3 |
---|---|
Molecular Weight |
483.14 g/mol |
IUPAC Name |
ethyl 3-(4-bromo-1-methylpyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C15H20BrIN2O3/c1-3-21-13(20)15-6-4-14(9-17,5-7-15)22-12(15)11-10(16)8-19(2)18-11/h8,12H,3-7,9H2,1-2H3 |
InChI Key |
SBCCCXLWNQWIKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(OC2C3=NN(C=C3Br)C)CI |
Origin of Product |
United States |
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